6-Bromo-4-phenyl-1H-quinazolin-2-one
Overview
Description
6-Bromo-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound’s structure consists of a quinazoline core with a bromine atom at the 6th position and a phenyl group at the 4th position, making it a valuable scaffold in medicinal chemistry .
Scientific Research Applications
6-Bromo-4-phenyl-1H-quinazolin-2-one has several scientific research applications:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and benzoyl chloride.
Formation of Quinazoline Core: Anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-3,1-benzoxazin-4-one.
Bromination: The benzoxazinone derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Cyclization: The brominated intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinazoline core or the phenyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization reactions often require acidic or basic conditions and may involve the use of catalysts like trifluoroacetic acid (TFA) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-3-yl)quinazolin-4-amine: This compound is similar in structure but has a pyridine ring instead of a phenyl group.
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one: This derivative has a butylthio group at the 2nd position, which enhances its anticancer activity.
6-Bromo-4-(4-methoxyphenyl)quinazolin-2-one: This compound has a methoxy group on the phenyl ring, which can alter its pharmacological properties.
Uniqueness
6-Bromo-4-phenyl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 6th position and phenyl group at the 4th position make it a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
6-bromo-4-phenyl-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRZROIZOHWZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187088 | |
Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642457 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33443-53-7 | |
Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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